molecular formula C18H20N2OS B2915293 N-phenyl-N'-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)thiourea CAS No. 866150-34-7

N-phenyl-N'-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)thiourea

Cat. No.: B2915293
CAS No.: 866150-34-7
M. Wt: 312.43
InChI Key: SHTIBLKREJTFGZ-UHFFFAOYSA-N
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Description

N-phenyl-N’-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)thiourea is an organic compound with the molecular formula C18H20N2OS. This compound is characterized by the presence of a benzofuran ring, a thiourea group, and a phenyl group. It is typically a white to pale yellow crystalline solid and is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing N-phenyl-N’-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)thiourea involves the reaction of 2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine with phenyl isothiocyanate. The reaction is typically carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as column chromatography or crystallization .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-N’-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-phenyl-N’-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-phenyl-N’-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, affecting their function. The benzofuran ring may interact with hydrophobic pockets in proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-phenyl-N’-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)thiourea is unique due to the presence of both the benzofuran ring and the phenyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in scientific research .

Biological Activity

N-phenyl-N'-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)thiourea is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N2OSC_{18}H_{20}N_{2}OS, with a molecular weight of approximately 312.43 g/mol. The compound features a thiourea group linked to a benzofuran moiety, which is significant for its biological activity.

Synthesis

The synthesis of thioureas typically involves the reaction of amines with isothiocyanates or thioketones. In the case of this compound, it is synthesized through the reaction of the corresponding amine and isothiocyanate under controlled conditions. This process can yield varying degrees of purity and yield depending on the specific reaction conditions employed.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiourea derivatives. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. A study reported that a related phenylthiourea analog demonstrated significant cytotoxicity against human breast cancer cell lines (MCF-7 and T47D), outperforming traditional chemotherapeutics like hydroxyurea by approximately 30 times in some cases .

CompoundCell LineIC50 (µM)Reference
N-(2,4-dichloro)benzoyl-N'-phenylthioureaMCF-70.5
N-(2,4-dichloro)benzoyl-N'-phenylthioureaT47D1.5

Antimicrobial and Anti-inflammatory Properties

Thiourea derivatives are also recognized for their antimicrobial and anti-inflammatory activities. Research has indicated that compounds containing the thiourea moiety exhibit broad-spectrum antimicrobial effects against various pathogens. Additionally, they have been shown to reduce inflammation in experimental models .

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of several thiourea derivatives against different cancer cell lines. The results indicated that derivatives with specific substitutions on the benzofuran ring exhibited enhanced activity compared to their unsubstituted counterparts .
  • Mechanistic Studies : Investigations into the mechanisms of action revealed that these compounds could induce apoptosis in cancer cells through the mitochondrial pathway and inhibit cell proliferation by disrupting key signaling pathways involved in cell cycle regulation .

Properties

IUPAC Name

1-phenyl-3-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2OS/c1-12-9-10-15(16-14(12)11-18(2,3)21-16)20-17(22)19-13-7-5-4-6-8-13/h4-10H,11H2,1-3H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTIBLKREJTFGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC(OC2=C(C=C1)NC(=S)NC3=CC=CC=C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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